The Structure and Utility of the Phosphopeptide KRPpSQRHGSKY-NH2: A Technical Guide
The Structure and Utility of the Phosphopeptide KRPpSQRHGSKY-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic phosphopeptide KRPpSQRHGSKY-NH2, a valuable tool for studying Protein Kinase C (PKC) activity. The document details the peptide's primary structure, its significance as a PKC substrate, and the structural determinants for its recognition by PKC isoforms. Furthermore, this guide outlines detailed experimental protocols for the synthesis, characterization, and use of this and similar phosphopeptides in kinase assays.
Introduction
Protein phosphorylation, a ubiquitous post-translational modification, is a fundamental mechanism regulating a vast array of cellular processes. Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in signal transduction pathways governing cell growth, differentiation, apoptosis, and immune responses. The dysregulation of PKC activity is implicated in numerous diseases, including cancer and inflammatory disorders.
The study of PKC function and the development of targeted therapeutics necessitate the use of specific substrates to assay kinase activity. KRPpSQRHGSKY-NH2 is a synthetic peptide that serves as a substrate for PKC, incorporating a phosphorylated serine residue (pS) that is critical for its biological recognition and utility in various experimental settings.
Peptide Structure and Properties
The primary structure and key properties of the KRPpSQRHGSKY-NH2 peptide are summarized in the table below.
| Property | Description |
| Sequence | H-Lys-Arg-Pro-pSer-Gln-Arg-His-Gly-Ser-Lys-Tyr-NH2 |
| One-Letter Code | KRPpSQRHGSKY-NH2 |
| Modification | Phosphorylation at Serine (Ser4) |
| C-Terminus | Amidated (NH2) |
| Molecular Weight | Approximately 1422.6 g/mol |
| CAS Number | 338949-46-5[1] |
| Appearance | Typically a white to off-white powder |
| Purity | Generally available at >95% or >98% purity |
| Solubility | Soluble in water |
Primary Structure: The peptide consists of a 12-amino acid sequence. The notation "pS" indicates that the serine residue at the fourth position is phosphorylated. The N-terminus is a free amine group (as is standard for peptides), and the C-terminus is amidated, which can increase the peptide's stability against exopeptidases.
Secondary and Tertiary Structure: In the absence of specific experimental data from techniques like NMR or X-ray crystallography for this particular peptide, it is presumed to exist in a largely random coil conformation in aqueous solution. Its short length and the presence of several charged and polar residues would likely prevent the formation of stable secondary structures like alpha-helices or beta-sheets on its own.
Biological Significance as a PKC Substrate
KRPpSQRHGSKY-NH2 is designed as a substrate for Protein Kinase C. The amino acid sequence surrounding the phosphorylated serine is crucial for its recognition and binding by the catalytic domain of PKC isoforms.
PKC Substrate Specificity
Studies on the substrate specificity of various PKC isozymes have revealed key determinants for substrate recognition[2][3].
-
Hydrophobic Residue at +1 Position: Most PKC isozymes show a preference for a hydrophobic amino acid at the position immediately C-terminal to the phosphorylated serine or threonine[2]. In KRPpSQRHGSKY-NH2, this position is occupied by Glutamine (Gln), which is a polar amino acid. This suggests that this peptide may be a selective substrate for certain PKC isoforms or a general substrate with varying affinity across the family.
-
Basic Residues at N-terminal Positions: A common feature of PKC substrates is the presence of basic amino acids (Arginine or Lysine) at positions N-terminal to the phosphorylation site, particularly at -2, -3, -4, and -6[2]. KRPpSQRHGSKY-NH2 contains Arginine at position -2 and Lysine at position -3, which aligns with the consensus recognition motif for many PKC isoforms.
The specific combination of amino acids in KRPpSQRHGSKY-NH2 makes it a useful tool for investigating the activity of PKC, although its precise isoform specificity would need to be determined experimentally.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the synthesis, characterization, and application of phosphopeptides like KRPpSQRHGSKY-NH2.
Solid-Phase Peptide Synthesis (SPPS) of Phosphopeptides
The synthesis of phosphoserine-containing peptides is typically achieved using Fmoc-based solid-phase peptide synthesis[4][5].
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Ser(PO(OBzl)OH)-OH (for incorporating phosphoserine)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents (DMF, DCM, Ether)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the phosphoserine residue, use Fmoc-Ser(PO(OBzl)OH)-OH.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Characterization of Phosphopeptides by Mass Spectrometry
Mass spectrometry is a critical tool for verifying the identity and purity of synthetic phosphopeptides[6][7][8].
Materials:
-
Purified phosphopeptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Matrix (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid)
-
Solvents for ESI-MS (e.g., acetonitrile, water, formic acid)
Protocol (ESI-MS):
-
Sample Preparation: Dissolve the lyophilized peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample directly into the electrospray ionization source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of KRPpSQRHGSKY-NH2 is approximately 1422.6 Da. Observe the parent ion peaks corresponding to different charge states (e.g., [M+2H]2+, [M+3H]3+).
-
Tandem MS (MS/MS): To confirm the sequence and the location of the phosphorylation, perform tandem mass spectrometry. Isolate the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the fragmentation pattern. The loss of the phosphate group (-98 Da from a singly charged precursor or -49 Da from a doubly charged precursor) is a characteristic fragmentation pattern for phosphopeptides[8]. The remaining fragment ions (b- and y-ions) can be used to confirm the amino acid sequence.
In Vitro Protein Kinase C Assay
This protocol describes a general method to assess the phosphorylation of a substrate peptide by PKC using a radiometric assay. Non-radiometric methods, such as fluorescence-based assays, are also available[9][10][11][12][13].
Materials:
-
Recombinant active PKC isoform
-
KRPpSQRHGSKY-NH2 peptide substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, activators (PS and DAG), the peptide substrate (e.g., at a final concentration of 10-100 µM), and the PKC enzyme.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP (to a final concentration of ~100 µM, with a specific activity of ~100-500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the ATP and the measured radioactivity.
Visualizations
Signaling Pathway
Caption: A generalized Protein Kinase C (PKC) signaling pathway.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C (PKC) isozyme-specific substrates and their design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 5. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]
- 6. Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. biomolecularsystems.com [biomolecularsystems.com]
- 13. bmglabtech.com [bmglabtech.com]
